molecular formula C16H19N3O4S2 B12243498 3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide

3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12243498
M. Wt: 381.5 g/mol
InChI Key: YBLPTNYDZHIODF-UHFFFAOYSA-N
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Description

3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a unique combination of a benzothiazole ring and a hexahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazole ring and the hexahydropyrrolo[3,4-c]pyrrole moiety separately, followed by their coupling. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzothiazole ring.

Scientific Research Applications

3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical properties.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism by which 3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The specific molecular targets and pathways involved can vary based on the compound’s application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide is unique due to the presence of the hexahydropyrrolo[3,4-c]pyrrole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-(5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C16H19N3O4S2/c20-24(21)15-4-2-1-3-14(15)16(17-24)18-7-11-9-19(10-12(11)8-18)25(22,23)13-5-6-13/h1-4,11-13H,5-10H2

InChI Key

YBLPTNYDZHIODF-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CN(CC3C2)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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